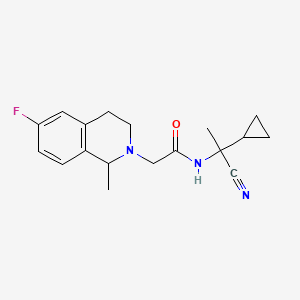
N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL)acetamide is a useful research compound. Its molecular formula is C18H22FN3O and its molecular weight is 315.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Properties
Research into amide-containing isoquinoline derivatives has highlighted their structural aspects and properties, specifically in relation to their crystalline forms and fluorescence emission. For instance, studies have shown that certain isoquinoline compounds form crystalline salts or solid structures upon treatment with mineral acids, leading to variations in fluorescence emission depending on their protonated state or interaction with other compounds. This characteristic suggests potential applications in materials science, particularly for the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Synthetic Pathways
Synthetic routes to isoquinoline derivatives are crucial for their application in pharmaceuticals and other chemical industries. A practical synthesis approach has been described for certain N-substituted acetamide derivatives, highlighting efficient strategies for constructing complex isoquinoline frameworks. This knowledge is instrumental in the synthesis of various biologically active compounds and intermediates for drug development (Wenpeng et al., 2014).
Potential Therapeutic Applications
Some derivatives of isoquinolines have been explored for their therapeutic effects, such as antiviral and antiapoptotic properties in the context of Japanese encephalitis. The synthesis and evaluation of novel compounds demonstrate significant decreases in viral load and increased survival rates in treated models, suggesting a promising avenue for developing new treatments for viral diseases (Ghosh et al., 2008).
Cyclization Reactions and Chemical Synthesis
Research into the cyclization reactions of isoquinolinium methylides with olefins has expanded the toolkit for synthesizing isoquinoline derivatives. These reactions, which are regioselective and stereoselective, facilitate the creation of various compounds with potential applications in drug development and chemical synthesis (Tsuge, Kanemasa, Sakamoto, & Takenaka, 1988).
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-12-16-6-5-15(19)9-13(16)7-8-22(12)10-17(23)21-18(2,11-20)14-3-4-14/h5-6,9,12,14H,3-4,7-8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYDWUTAKLTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)NC(C)(C#N)C3CC3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
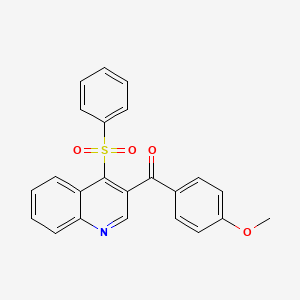
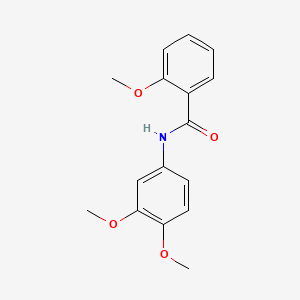
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)
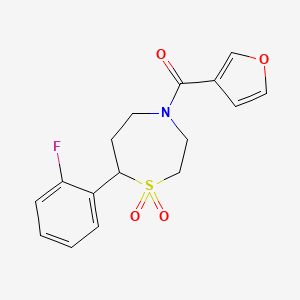
![N-cyclopentyl-1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)
![N-(2,4-DIMETHYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2587578.png)
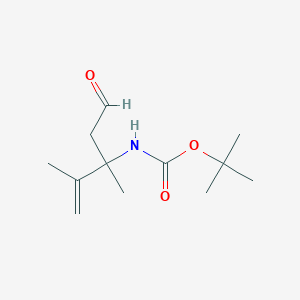
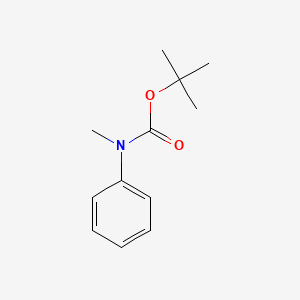
![7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One](/img/structure/B2587581.png)
![1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)
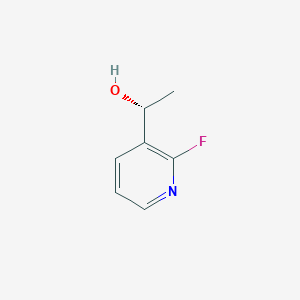
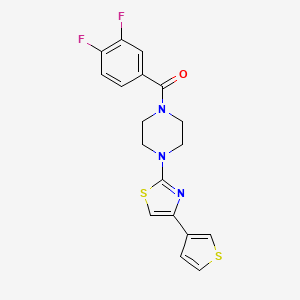
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)
![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)
